molecular formula C13H7F9N2O B4939333 4-(nonafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one CAS No. 96146-12-2

4-(nonafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B4939333
CAS No.: 96146-12-2
M. Wt: 378.19 g/mol
InChI Key: VSNLGZJCMQXKOZ-UHFFFAOYSA-N
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Description

4-(nonafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one, commonly known as NFB, is a fluorinated benzodiazepine derivative that has gained significant attention in scientific research due to its unique properties. NFB is a potent ligand for the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system.

Scientific Research Applications

NFB has been used extensively in scientific research due to its unique properties. It is a potent ligand for the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. NFB has been used to study the role of the GABA-A receptor in various physiological and pathological conditions, including anxiety, epilepsy, and sleep disorders. It has also been used to study the pharmacological properties of GABA-A receptor modulators.

Mechanism of Action

NFB acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal activity and a reduction in anxiety and seizure activity.
Biochemical and Physiological Effects:
NFB has been shown to have potent anxiolytic, anticonvulsant, and hypnotic effects in animal models. It has also been shown to have muscle relaxant and sedative properties. NFB has been found to be more potent than other benzodiazepine derivatives, such as diazepam and midazolam.

Advantages and Limitations for Lab Experiments

NFB has several advantages for use in lab experiments. It is a potent ligand for the GABA-A receptor, which makes it useful for studying the role of the receptor in various physiological and pathological conditions. NFB has also been found to be more potent than other benzodiazepine derivatives, which can reduce the amount of compound needed for experiments. However, NFB has some limitations as well. It is a complex compound to synthesize and requires specialized equipment and expertise. Additionally, the potency of NFB can make it difficult to control the dose in experiments.

Future Directions

There are several future directions for research on NFB. One area of interest is the development of novel GABA-A receptor modulators based on the structure of NFB. Another area of interest is the study of the effects of NFB on different subtypes of the GABA-A receptor. Additionally, research on the pharmacokinetics and pharmacodynamics of NFB could lead to the development of more effective and safer benzodiazepine derivatives. Finally, the use of NFB in combination with other compounds could provide new insights into the treatment of anxiety, epilepsy, and sleep disorders.
Conclusion:
In conclusion, 4-(nonafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one, or NFB, is a potent ligand for the GABA-A receptor that has gained significant attention in scientific research. Its unique properties have made it useful for studying the role of the GABA-A receptor in various physiological and pathological conditions. While NFB has some limitations, its potential for use in the development of novel GABA-A receptor modulators and the treatment of anxiety, epilepsy, and sleep disorders makes it an important area of research for the future.

Synthesis Methods

The synthesis of NFB involves the reaction of 4-amino-1,2,5,6-tetrafluorobenzene with 1,3-difluoro-2-nitrobenzene in the presence of potassium carbonate and copper powder. The resulting product is then reduced with hydrogen gas in the presence of palladium on carbon to yield NFB. The synthesis of NFB is a complex process that requires specialized equipment and expertise.

Properties

IUPAC Name

4-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1,3-dihydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F9N2O/c14-10(15,11(16,17)12(18,19)13(20,21)22)8-5-9(25)24-7-4-2-1-3-6(7)23-8/h1-4H,5H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNLGZJCMQXKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2NC1=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F9N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80896206
Record name 4-(Nonafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96146-12-2
Record name 4-(Nonafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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